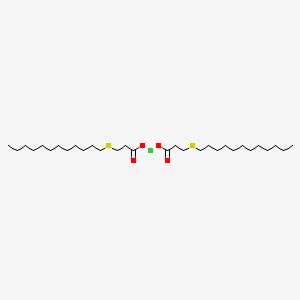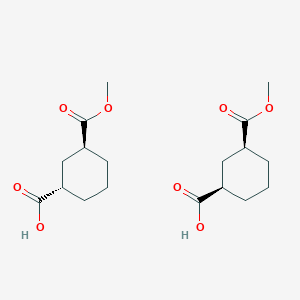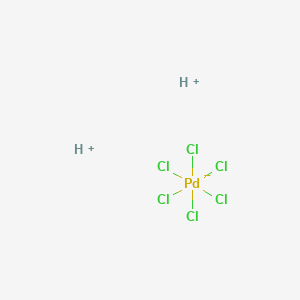
Hexachloropalladium(2-);hydron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexachloropalladium(2-);hydron, also known as dihydrogen hexachloropalladate(2-), is a coordination compound with the molecular formula Cl6H2Pd. It is a palladium complex where palladium is in the +2 oxidation state, coordinated with six chloride ions. This compound is of significant interest in various fields due to its unique chemical properties and catalytic activity.
Méthodes De Préparation
Hexachloropalladium(2-);hydron can be synthesized through several methods. One common synthetic route involves the reaction of palladium(II) chloride with hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the hexachloropalladate complex. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the compound.
Analyse Des Réactions Chimiques
Hexachloropalladium(2-);hydron undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where palladium can change its oxidation state.
Substitution Reactions: Chloride ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Coupling Reactions: It is widely used in catalytic coupling reactions, such as the Heck reaction, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as water or organic solvents like ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
Hexachloropalladium(2-);hydron has numerous applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in coupling reactions like the Heck and Suzuki reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role in developing new drugs.
Industry: It is used in various industrial processes, including the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which hexachloropalladium(2-);hydron exerts its effects is primarily through its role as a catalyst. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, often through the formation of intermediate complexes. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Hexachloropalladium(2-);hydron can be compared with other palladium complexes, such as potassium hexachloropalladate(IV) and palladium(II) acetate. While all these compounds contain palladium, their chemical properties and reactivity differ due to variations in oxidation states and ligand environments. This compound is unique in its specific coordination environment and reactivity, making it particularly useful in certain catalytic applications.
Similar compounds include:
- Potassium hexachloropalladate(IV)
- Palladium(II) acetate
- Palladium(II) chloride
These compounds share some similarities but also have distinct properties that make them suitable for different applications.
Propriétés
Numéro CAS |
36550-26-2 |
|---|---|
Formule moléculaire |
Cl6H2Pd |
Poids moléculaire |
321.1 g/mol |
Nom IUPAC |
hexachloropalladium(2-);hydron |
InChI |
InChI=1S/6ClH.Pd/h6*1H;/q;;;;;;+4/p-4 |
Clé InChI |
QVWOZVFUGLNYKZ-UHFFFAOYSA-J |
SMILES canonique |
[H+].[H+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


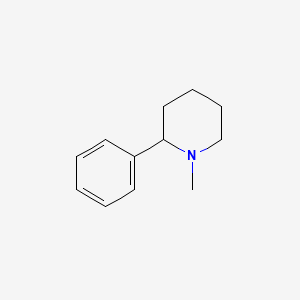
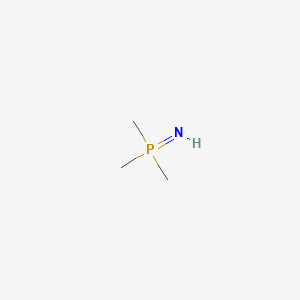
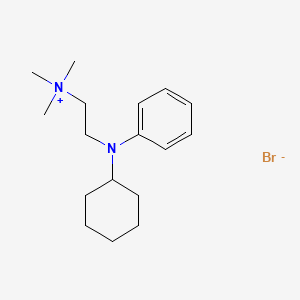
![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)

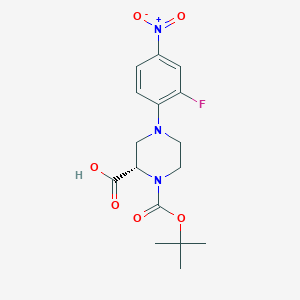

![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)
![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
